4-Pyridin-2-ylbutan-1-amine;hydrochloride
Description
Properties
IUPAC Name |
4-pyridin-2-ylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c10-7-3-1-5-9-6-2-4-8-11-9;/h2,4,6,8H,1,3,5,7,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMHRVGREMOIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704588 | |
| Record name | 4-(Pyridin-2-yl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84359-13-7 | |
| Record name | 4-(Pyridin-2-yl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Pyridin 2 Ylbutan 1 Amine;hydrochloride and Analogues
Strategies for Constructing the Butane (B89635) Chain and Pyridine (B92270) Ring System
The construction of the 4-(pyridin-2-yl)butane framework is central to the synthesis. This is typically achieved by building the side chain onto a pre-formed pyridine ring rather than constructing the pyridine ring with the side chain already attached.
A common and effective strategy for synthesizing 4-pyridin-2-ylbutan-1-amine begins with an accessible and inexpensive precursor, 2-picoline (2-methylpyridine). This route involves a two-step process of chain elongation followed by functional group transformation.
The first key step is the alkylation of the 2-picoline methyl group . The methyl group is sufficiently acidic to be deprotonated by a strong base, such as lithium diisopropylamide (LDA) or sodium amide, to form a highly nucleophilic carbanion. This intermediate is then reacted with a suitable three-carbon electrophile that contains a masked amine function. A frequently used reagent for this purpose is 3-chloropropionitrile. wikipedia.org The nucleophilic attack displaces the chloride, forming 4-(pyridin-2-yl)butanenitrile (B3054418), which contains the complete carbon skeleton of the target molecule.
The second crucial step is the amine functionalization via reduction of the nitrile group . The cyano group of 4-(pyridin-2-yl)butanenitrile is reduced to a primary amine to yield 4-pyridin-2-ylbutan-1-amine. This transformation can be accomplished through several methods:
Catalytic Hydrogenation : This is a widely used industrial method. The nitrile is hydrogenated using hydrogen gas over a metal catalyst. Common catalysts include Palladium on carbon (Pd/C), Raney Nickel, or Rhodium. The reaction is typically carried out in a solvent like methanol (B129727) or ethanol, often with the addition of ammonia (B1221849) to minimize the formation of secondary amine byproducts. nih.gov
Chemical Reduction : Potent hydride reagents, most notably Lithium Aluminum Hydride (LiAlH4) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), can also effectively reduce the nitrile to the primary amine.
Finally, to obtain the hydrochloride salt, the resulting 4-pyridin-2-ylbutan-1-amine base is treated with hydrochloric acid (HCl) in a suitable solvent, such as isopropanol (B130326) or diethyl ether, leading to the precipitation of the desired salt.
A general synthetic scheme is presented below:
Table 1: Proposed Synthetic Route for 4-Pyridin-2-ylbutan-1-amine;hydrochloride| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. Alkylation | 2-Picoline, 3-Chloropropionitrile | 1. Strong Base (e.g., LDA, NaNH₂) 2. Anhydrous Solvent (e.g., THF) | 4-(Pyridin-2-yl)butanenitrile |
| 2. Reduction | 4-(Pyridin-2-yl)butanenitrile | H₂/Catalyst (e.g., Pd/C, Ra-Ni) or LiAlH₄ | 4-Pyridin-2-ylbutan-1-amine |
Cross-coupling reactions offer an alternative and versatile strategy for constructing the C-C bond between the pyridine ring and the butane chain. These methods typically involve reacting a functionalized pyridine with a functionalized butane component.
Suzuki-Miyaura Coupling : A 2-halopyridine (e.g., 2-bromopyridine) can be coupled with a boronic acid or ester derivative of the side chain, such as 4-(Boc-amino)butylboronic acid pinacol (B44631) ester. This reaction is catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a base like sodium carbonate. leah4sci.com A key consideration is the necessity of a protecting group on the amine (e.g., a tert-butyloxycarbonyl or 'Boc' group), which can be removed in a subsequent step (e.g., with trifluoroacetic acid) to yield the final product.
Grignard Reactions : A Grignard reagent can be used for chain elongation. leah4sci.com For instance, a pyridyl Grignard reagent could react with an appropriate electrophile, or a Grignard reagent derived from a protected 4-halobutylamine could be reacted with a pyridine-based electrophile. These reactions provide a powerful tool for C-C bond formation.
While versatile, these coupling strategies may require more complex, multi-step preparations of the starting materials compared to the more direct alkylation of 2-picoline.
Stereoselective Synthesis Approaches
The parent compound, 4-pyridin-2-ylbutan-1-amine, is achiral and therefore does not require stereoselective synthesis. However, the synthesis of chiral analogues, for instance, those bearing a substituent on the butane chain, would necessitate stereocontrol.
Several strategies can be envisioned for achieving enantioselectivity:
Asymmetric Hydrogenation : If an analogue were synthesized via a ketone intermediate (e.g., 4-(pyridin-2-yl)butan-2-one), the asymmetric hydrogenation of the ketone to a chiral alcohol, using a chiral catalyst (e.g., a Ruthenium- or Rhodium-based complex with a chiral ligand), could establish a stereocenter. This would be followed by conversion of the alcohol to the amine with retention or inversion of configuration.
Reductive Heck Reaction : For analogues synthesized via coupling, a rhodium-catalyzed asymmetric reductive Heck reaction between pyridine and a suitable boronic acid has been shown to produce enantioenriched 3-substituted piperidines from a dihydropyridine (B1217469) intermediate. nih.gov This highlights the potential for advanced catalytic methods to control stereochemistry in pyridine derivatives.
Chiral Auxiliaries : A chiral auxiliary could be attached to a precursor molecule to direct a subsequent reaction, after which the auxiliary is removed.
These methods are at the forefront of modern organic synthesis and offer pathways to optically pure analogues for advanced applications. rsc.orgthieme-connect.com
Optimization of Reaction Conditions and Yield
The efficiency and yield of the synthesis are highly dependent on the careful optimization of reaction conditions.
The choice of catalyst and solvent is critical for many of the key transformations.
For Nitrile Reduction : In the catalytic hydrogenation of nitriles, the choice of catalyst can influence both the rate and selectivity. Palladium catalysts are highly effective, but Raney Nickel is often used in industrial settings due to its cost-effectiveness. The solvent system is also crucial; the addition of ammonia or a base like sodium hydroxide (B78521) to an alcohol solvent (e.g., methanol) helps to suppress the formation of secondary and tertiary amine impurities by inhibiting the condensation of the intermediate imine with the final primary amine product. nih.gov
For Coupling Reactions : In Suzuki-Miyaura couplings, the performance is heavily dependent on the palladium catalyst and its associated ligand. Ligands such as Xantphos or SPhos can be effective for coupling with heteroaromatic chlorides. nih.gov The solvent system, typically a mixture like toluene-ethanol or an ether like 1,4-dioxane, must be able to solubilize both the organic and inorganic reagents. leah4sci.com
Temperature and pressure are key physical parameters that must be controlled to maximize yield and minimize side reactions.
Temperature : Alkylation reactions, such as the deprotonation of 2-picoline, are often initiated at low temperatures (e.g., -78 °C) to control the reaction and prevent side reactions, before being allowed to warm. Coupling reactions often require elevated temperatures (e.g., 80-120 °C) to achieve a reasonable reaction rate. leah4sci.com However, excessively high temperatures can lead to catalyst decomposition or undesired side products.
Pressure : Pressure is a major factor in catalytic hydrogenation. Increasing the pressure of hydrogen gas generally leads to a faster reaction rate and can allow the reaction to proceed at a lower temperature. Industrial hydrogenations are often carried out at pressures significantly above atmospheric pressure (e.g., 6 bar or higher) to ensure efficient reduction. nih.gov For reactions involving high-pressure gases or that are conducted above the solvent's boiling point, a specialized steel autoclave is required for safety and efficiency. youtube.com
The table below provides illustrative conditions for the optimization of a related nitrile hydrogenation.
Table 2: Illustrative Conditions for Catalytic Hydrogenation of Nitriles to Primary Amines
| Catalyst | Solvent System | Additive | Temperature (°C) | Pressure (bar) | Selectivity for Primary Amine |
|---|---|---|---|---|---|
| Pd/C | Dichloromethane/Water | NaH₂PO₄ | 30 | 6 | Moderate nih.gov |
| Pd/C | Dichloromethane/Water | H₂SO₄ | 80 | 6 | Improved nih.gov |
| Raney Ni | Methanol | NH₃ | 100-120 | 50-100 | Typically High |
| Rh/Al₂O₃ | Ethanol | None | 25-50 | 5-10 | Variable |
Note: This table is illustrative, based on general findings for nitrile hydrogenation, including for 3-phenylpropionitrile, and specific results may vary. nih.gov
Scale-Up Considerations in Synthetic Production
The successful scale-up of synthetic processes for this compound and its analogues hinges on a variety of factors, from the choice of synthetic strategy to the final purification and isolation of the active pharmaceutical ingredient (API). Key considerations include reaction thermodynamics, process control, catalyst selection and lifecycle, and the crystallization and polymorphic form of the final salt.
Reaction Pathway and Control:
A plausible and scalable synthetic approach to 4-Pyridin-2-ylbutan-1-amine could involve the alkylation of a pyridine precursor followed by amination. One such method is the Minisci reaction, a powerful tool for the C-H alkylation of electron-deficient heterocycles like pyridine. wikipedia.orgnih.gov While effective, the Minisci reaction can generate regioisomers, complicating purification on a large scale. wikipedia.org To address this, strategies such as the use of blocking groups to direct the alkylation to the desired position have been developed and are crucial for scalable synthesis. nih.gov
Many reactions involved in the synthesis of pyridine derivatives are exothermic. google.com On a large scale, efficient heat dissipation is critical to prevent thermal runaway, which can lead to side reactions, product degradation, and significant safety hazards. The use of fed-batch operations, where reactants are added portion-wise, can help control the reaction rate and temperature. researchgate.net Furthermore, specialized reactor designs, such as continuous flow reactors, offer superior heat and mass transfer, enabling better control over exothermic processes and improving safety and consistency. researchgate.netcardiff.ac.uk The introduction of inhibitors can also be a viable strategy to moderate reaction rates and prevent dangerous temperature spikes during production.
Catalyst Selection and Management:
The choice of catalyst is paramount in industrial synthesis. For pyridine synthesis, catalysts such as those based on alkali metals in Chichibabin synthesis or cobalt and nickel in Bönnemann cyclization are employed for their efficiency and scalability. nih.gov In reactions like the Minisci alkylation, silver nitrate (B79036) is a common catalyst. nih.gov On an industrial scale, catalyst cost, activity, selectivity, and lifespan are critical parameters. The potential for catalyst deactivation through poisoning or coking needs to be assessed, and strategies for regeneration or disposal must be in place.
Purification and Isolation:
The purification of the final amine and its conversion to the hydrochloride salt are critical steps that determine the purity and stability of the API. Large-scale purification of aminopyridines can be achieved through crystallization and rectification. google.com The formation of the hydrochloride salt not only improves the stability and solubility of the compound but also serves as an effective purification step. nih.gov
The choice of solvent, cooling rate, and seeding are critical parameters that influence the crystal form (polymorph) of the final product. nih.govmdpi.com Different polymorphs can exhibit distinct physicochemical properties, including solubility and bioavailability, making polymorphic control a key regulatory and therapeutic consideration. nih.govgoogle.com Methods for controlling polymorphism include the careful selection of crystallization conditions and the use of specific solvents. mdpi.com For instance, the crystallization of aminopyridine derivatives can be influenced by the solvent system, leading to the selective formation of different hydrated or anhydrous salt forms. mdpi.com
Furthermore, the physical properties of the API powder, such as its tendency for triboelectrification, can be affected by salt formation and can pose challenges during manufacturing. jst.go.jpnih.gov Understanding and controlling these properties are essential for ensuring consistent and high-quality production.
Interactive Data Tables:
The following tables summarize key parameters and findings from relevant literature that can inform the scale-up of the synthesis of this compound and its analogues.
Table 1: Scalable Alkylation of Pyridines (Minisci-Type Reaction)
| Parameter | Details | Reference |
| Reactants | Pyridine derivative, Carboxylic acid | nih.gov |
| Catalyst | AgNO₃ | nih.gov |
| Oxidant | (NH₄)₂S₂O₈ | nih.gov |
| Solvent System | Dichloroethane:Water (1:1) | nih.gov |
| Temperature | 50 °C | nih.gov |
| Scale | Demonstrated up to 5.0 mmol scale | nih.gov |
| Key Consideration | Use of blocking groups for regioselectivity | nih.gov |
Table 2: Purification of Aminopyridine Derivatives by Crystallization
| Parameter | Details | Reference |
| Process | Crystallization followed by rectification | google.com |
| Heating Temperature | 40 - 100 °C to dissolve | google.com |
| Crystallization Temp. | Cooled to 20 - 70 °C | google.com |
| Cooling Rate | 5 - 40 °C/h | google.com |
| Achieved Purity | > 99.5% for 2-amino-5-picoline | google.com |
| Key Consideration | Coupling crystallization with rectification for high purity | google.com |
Table 3: Polymorph Control in Amine Salt Crystallization
| Compound System | Solvents/Method | Resulting Forms | Reference |
| Nitrofurantoin & 4-Aminopyridine | Liquid-assisted grinding in acetonitrile | Anhydrous salt | mdpi.com |
| Nitrofurantoin & 4-Aminopyridine | Liquid-assisted grinding in ethanol/water | Salt monohydrate & tetrahydrate | mdpi.com |
| Key Consideration | Solvent selection is critical for controlling the hydration level and polymorphic form of the resulting salt. | mdpi.com |
Computational and Theoretical Investigations of 4 Pyridin 2 Ylbutan 1 Amine;hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods model the behavior of electrons and nuclei to predict molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net For a flexible molecule like 4-Pyridin-2-ylbutan-1-amine, DFT is crucial for performing a conformational analysis to identify the most stable three-dimensional arrangements (conformers) of the atoms.
The process involves rotating the single bonds in the butyl chain and calculating the potential energy of each resulting conformation. The results would yield a potential energy surface, highlighting the low-energy, and therefore most probable, conformations. The hydrochloride form implies the amine group is protonated, and DFT calculations would accurately model the effects of this protonation on the molecule's geometry and charge distribution.
Table 1: Illustrative DFT Conformational Energy Data This table represents hypothetical data that would be generated from a DFT conformational analysis, showing the relative energies of different conformers.
| Conformer | Dihedral Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) | Population (%) |
| Anti | 180° | 0.00 | 65.2 |
| Gauche 1 | 60° | 1.25 | 17.4 |
| Gauche 2 | -60° | 1.25 | 17.4 |
Molecular Orbital Analysis and Electrostatic Potential Mapping
Understanding the distribution of electrons within the molecule is key to predicting its reactivity. nih.gov Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into where the molecule is most likely to act as an electron donor or acceptor.
An electrostatic potential (ESP) map visually represents the charge distribution on the surface of the molecule. For 4-Pyridin-2-ylbutan-1-amine;hydrochloride, the ESP map would show an electron-deficient (positive) region around the protonated amine group (-NH3+) and the hydrogen atoms on the pyridine (B92270) ring, while the nitrogen atom of the pyridine ring would exhibit an electron-rich (negative) character. nih.gov This information is vital for predicting how the molecule will interact with biological targets like proteins.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While DFT provides static pictures of stable conformations, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering a dynamic view of their behavior. nih.gov An MD simulation of this compound would typically involve placing the molecule in a simulated box of water molecules to observe its behavior in an aqueous environment. youtube.com
These simulations can reveal:
Conformational Flexibility: How the molecule transitions between different conformations in solution.
Solvation Structure: How water molecules arrange themselves around the solute, particularly around the charged amine group and the polar pyridine ring. nih.gov This is crucial for understanding solubility and interactions with other molecules in a biological context.
Hydrogen Bonding: The dynamics of hydrogen bonds forming between the molecule (specifically the -NH3+ group and the pyridine nitrogen) and surrounding water molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Related Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comchemrevlett.com Should this compound be part of a series of compounds tested for a specific biological effect, a QSAR model could be developed.
The process involves:
Data Collection: Assembling a dataset of structurally similar pyridine derivatives with their measured biological activities (e.g., IC50 values). chemrevlett.com
Descriptor Calculation: For each molecule, a set of numerical values (descriptors) representing its physicochemical properties (e.g., LogP, molecular weight, electronic properties from DFT) is calculated.
Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is created that links the descriptors to the biological activity. researchgate.net
Validation: The model's predictive power is tested on a set of compounds not used in its creation.
A validated QSAR model can then be used to predict the activity of new, unsynthesized pyridine derivatives, guiding medicinal chemists to design more potent compounds. nih.gov
Table 2: Example of Descriptors Used in a QSAR Model for Pyridine Derivatives
| Descriptor | Description | Typical Value Range |
| LogP | Octanol-water partition coefficient (hydrophobicity) | -1 to 5 |
| TPSA | Topological Polar Surface Area | 20 to 150 Ų |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -10 to -5 eV |
| Dipole Moment | Measure of molecular polarity | 1 to 10 Debye |
Cheminformatics and Database Mining for Structural Analogues and Reactivity Trends
Cheminformatics involves the use of computational tools to analyze chemical information. For this compound, cheminformatics approaches would be used to search large chemical databases (like PubChem or ChemSpider) for structurally similar compounds. This can help in identifying:
Known Analogs: Compounds with the same pyridinyl-alkylamine scaffold that may have documented biological activities or synthetic pathways.
Reactivity Trends: By analyzing the documented reactions of similar compounds, one can predict the likely reactivity of the target molecule. For instance, the pyridine ring is generally prone to nucleophilic substitution at positions 2 and 4. nih.gov
Property Prediction: Many databases provide predicted properties based on the structure, such as LogP and Topological Polar Surface Area (TPSA), which are useful for initial assessments of drug-likeness. chemscene.com
This data mining approach provides a broader context for the compound, leveraging existing chemical knowledge to infer its potential properties and applications.
Chemical Reactivity and Derivatization Pathways of 4 Pyridin 2 Ylbutan 1 Amine;hydrochloride
Reactions Involving the Primary Amine Functionality
The primary amine group is a key site for nucleophilic reactions, enabling the formation of a variety of functional groups through reactions with electrophilic partners.
Acylation, Alkylation, and Sulfonylation Reactions
Acylation: The primary amine of 4-pyridin-2-ylbutan-1-amine readily undergoes acylation with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction, often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated HCl, is a fundamental transformation in organic synthesis. vedantu.comlibretexts.orgresearchgate.netluxembourg-bio.com The use of a base is crucial, especially when starting with the hydrochloride salt, to liberate the free amine for reaction. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. vedantu.com
Alkylation: Alkylation of the primary amine can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comwikipedia.org However, direct alkylation with alkyl halides can be challenging to control and often results in a mixture of products due to the increasing nucleophilicity of the alkylated amine products. libretexts.orgmasterorganicchemistry.com To achieve selective monoalkylation, alternative methods like reductive amination are generally preferred. nih.gov The formation of quaternary ammonium salts is more straightforward when an excess of the alkylating agent is used. libretexts.org
Sulfonylation: The primary amine can react with sulfonyl chlorides to yield sulfonamides. This reaction is a common method for the protection of amines or for the introduction of a sulfonyl group for various synthetic purposes.
Formation of Amides, Ureas, and Thioureas
Amides: As mentioned, amide formation is a primary reaction of the amine group. A variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), have been developed to facilitate this reaction directly from carboxylic acids, avoiding the need to first prepare an acyl chloride. luxembourg-bio.com These methods are widely used in peptide synthesis and can be applied to 4-pyridin-2-ylbutan-1-amine for the creation of more complex molecules. researchgate.net
Ureas: The synthesis of ureas from 4-pyridin-2-ylbutan-1-amine can be achieved through several pathways. A common method involves the reaction of the amine with an isocyanate. organic-chemistry.orgnih.govunipr.it Alternatively, reaction with a carbamate (B1207046) precursor, such as 4-nitrophenyl-N-benzylcarbamate, followed by deprotection, can yield monosubstituted ureas. bioorganic-chemistry.com
Thioureas: The formation of thioureas is readily accomplished by reacting the primary amine with an isothiocyanate. mdpi.com For instance, the downstream product 1-Phenyl-3-(2'-pyridinobutan-4'-yl)thiourea has been documented, indicating the successful reaction of 4-pyridin-2-ylbutan-1-amine with phenylisothiocyanate. lookchem.com Another approach involves the reaction of the amine with carbon disulfide. nih.gov
Reactions at the Pyridine Nitrogen Atom
The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles, as well as enabling it to act as a ligand in coordination chemistry.
Quaternization and N-Oxidation
Quaternization: The pyridine nitrogen can be alkylated by reaction with alkyl halides to form quaternary pyridinium (B92312) salts. nih.gov This transformation alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack and enhancing the acidity of protons on the alkyl substituent at the 2-position.
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. This modification significantly changes the reactivity of the pyridine ring, activating the positions ortho and para to the nitrogen for nucleophilic substitution.
Coordination Chemistry with Metal Centers
The pyridine nitrogen and the primary amine nitrogen can both act as donor atoms, allowing 4-pyridin-2-ylbutan-1-amine to function as a chelating ligand in coordination chemistry. It can form stable complexes with a variety of transition metals. wikipedia.org The formation of such complexes can influence the reactivity of the ligand and is a key aspect of its application in areas like catalysis and materials science. The geometry of the resulting metal complexes can vary depending on the metal ion and the reaction conditions. wikipedia.org
Functionalization of the Butane (B89635) Chain
The butane chain of 4-pyridin-2-ylbutan-1-amine is generally less reactive than the amine and pyridine functionalities. However, functionalization can be achieved, often through multi-step synthetic sequences. For instance, methods for the C4-selective functionalization of the pyridine ring have been developed, which could potentially be adapted to modify the butane chain indirectly. digitellinc.comnih.govresearchgate.net One approach could involve the synthesis of a precursor with a functional group on the butane chain prior to the introduction of the amine. For example, starting with a ketone on the butane chain, such as 4-(pyridin-4-yl)butan-2-one, allows for a variety of transformations at that position before or after converting a precursor group to the amine. uni.lu
Synthesis of Heterocyclic Ring Systems Incorporating the Pyridyl-Amine Scaffold
The bifunctional nature of 4-Pyridin-2-ylbutan-1-amine, possessing both a nucleophilic primary amine and a pyridine ring, makes it a valuable precursor for the synthesis of various fused and spiro-heterocyclic systems. The primary amine can readily participate in condensation and cyclization reactions with suitable electrophilic partners, while the pyridine ring can be involved in intramolecular cyclization or serve as a directing group.
One of the most prominent applications of β-arylethylamines, a class to which 4-(pyridin-2-yl)butan-1-amine (B1317661) belongs, is the Pictet-Spengler reaction . This reaction involves the condensation of the amine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution onto the aromatic ring to form a new heterocyclic ring. wikipedia.org While the pyridine ring is less nucleophilic than indole (B1671886) or pyrrole (B145914) rings, this reaction can still proceed under appropriate conditions, such as with strong acid catalysis and elevated temperatures. wikipedia.org The general mechanism involves the formation of an iminium ion, which then undergoes cyclization. wikipedia.org This pathway can lead to the formation of tetrahydro-β-carboline analogues, where the indole ring system of a traditional β-carboline is replaced by a dihydropyridine (B1217469) fused system. The synthesis of tetrahydro-β-carbolines from tryptamine, a close structural analogue, is a well-established and efficient process. nih.govresearchgate.net
Another significant synthetic route involves the intramolecular cyclization of N-acylated derivatives . The primary amine of 4-pyridin-2-ylbutan-1-amine can be readily acylated with various acylating agents. Subsequent intramolecular cyclization of the resulting amide onto the pyridine ring, often promoted by dehydrating agents or strong acids, can lead to the formation of fused heterocyclic systems. This approach is conceptually similar to the synthesis of thiadiazine 1-oxides from N-cyano sulfoximines via acid-catalyzed intramolecular cyclization. nih.gov
Furthermore, the reaction of 4-pyridin-2-ylbutan-1-amine with dicarbonyl compounds or their equivalents can be employed to construct diazepine rings . The synthesis of benzodiazepines and their fused analogues often involves the condensation of a diamine with a β-dicarbonyl compound or a related synthon. nih.govjocpr.com By analogy, reacting 4-pyridin-2-ylbutan-1-amine with appropriate diketones or ketoesters could lead to the formation of pyridodiazepine systems, which are recognized for their potential pharmacological activities. nih.gov
The following table provides representative examples of reaction conditions for the synthesis of heterocyclic systems from amine precursors, illustrating the potential pathways for 4-pyridin-2-ylbutan-1-amine.
Table 1: Representative Conditions for Heterocycle Synthesis from Amine Precursors
| Heterocyclic System | Amine Precursor | Reagents and Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Tetrahydro-β-carboline | Tryptamine | Benzaldehyde, AcOH, CH2Cl2, reflux | 25 | nih.gov |
| Tetrahydro-β-carboline | Tryptamine | Aldehyde, TFA, Ru-catalyst | - | mdpi.com |
| Benzo[b]pyrano[2,3-e] wikipedia.orgnih.govdiazepine | o-phenylenediamine derivative | Cyclocondensation | 65-80 | nih.gov |
| Thiazino[4',5':4,5]pyrano[2,3-e]benzo[b] wikipedia.orgnih.govdiazepine | Diamine precursor | Condensation | - | nih.gov |
| Thiadiazine 1-Oxide | 2-N-cyano-sulfonimidoyl amide | H2SO4, heat | 55 | nih.gov |
Exploration of Reaction Mechanisms and Kinetics
The study of reaction mechanisms and kinetics provides fundamental insights into the reactivity of 4-Pyridin-2-ylbutan-1-amine;hydrochloride and allows for the optimization of synthetic procedures. The key reactions involving this compound are centered around the nucleophilicity of the primary amine and the electrophilic/nucleophilic character of the pyridine ring.
The N-acylation of the primary amine is a fundamental derivatization reaction. Kinetic studies on the acylation of amines have shown that the reaction rate is influenced by several factors, including the nucleophilicity of the amine, the nature of the acylating agent, the solvent, and the presence of catalysts or bases. researchgate.netnih.gov For 4-pyridin-2-ylbutan-1-amine, the reaction kinetics would be expected to follow typical second-order behavior, with the rate dependent on the concentrations of both the amine and the acylating agent. The basicity of the pyridine nitrogen could also play a role, potentially influencing the reactivity of the nearby amine through electronic effects or by acting as an internal base under certain conditions.
The mechanism of the Pictet-Spengler reaction has been extensively studied. wikipedia.orgnih.gov It proceeds through the initial formation of an imine from the amine and the carbonyl compound. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. This is followed by the rate-determining step, which is the intramolecular electrophilic attack of the pyridine ring on the iminium carbon. The subsequent loss of a proton re-aromatizes the pyridine ring and yields the final product. The kinetics of this reaction are typically influenced by the acidity of the medium and the electronic properties of the aromatic ring.
Mechanistic investigations into the intramolecular cyclization of N-acylated derivatives would likely reveal a process initiated by the activation of the acyl group, for example, by a strong acid, to increase its electrophilicity. This is followed by an intramolecular attack by a carbon atom of the pyridine ring. The specific mechanism and rate-determining step would depend on the nature of the acyl group and the reaction conditions.
The following table summarizes kinetic data for related amine acylation reactions, which can serve as a model for understanding the reactivity of 4-pyridin-2-ylbutan-1-amine.
Table 2: Kinetic Data for Amine Acylation Reactions
| Amine | Acylating Agent | Solvent | Catalyst/Base | Kinetic Parameter | Reference |
|---|---|---|---|---|---|
| 1-Phenylethylamine | N-protected phenylalanine 4-nitrophenyl ester | 2-Propanol | - | Enantioselective acylation | researchgate.net |
| Propargylic amines | Acetic anhydride | - | (1S,2S)-pseudoephedrine based catalyst | s-factor up to 193 | nih.gov |
| 4-Aryl-β-lactams | - | - | Cl-PIQ | Enantioselective N-acylation | researchgate.net |
Research Applications and Potential Areas of Exploration for 4 Pyridin 2 Ylbutan 1 Amine;hydrochloride Derivatives
Role as Intermediates in Organic Synthesis
The dual functionality of 4-pyridin-2-ylbutan-1-amine and its derivatives makes them versatile building blocks in the synthesis of more elaborate molecules. The primary amine can be readily acylated, alkylated, or used in reductive aminations, while the pyridine (B92270) nitrogen can be quaternized or act as a coordinating site, guiding the assembly of complex structures.
Building Blocks for Complex Molecular Architectures
The synthesis of novel bioactive molecules often relies on the use of versatile scaffolds that can be elaborated into a diverse library of compounds. Pyridine derivatives are frequently incorporated into pharmaceuticals and agrochemicals due to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. researchgate.netresearchgate.net
Derivatives of pyridyl-alkylamines serve as key intermediates in the construction of complex heterocyclic systems. For instance, the related pyrido[2,3-d]pyrimidine (B1209978) scaffold, which can be synthesized from pyridine precursors, is found in a range of cytotoxic agents that induce apoptosis in cancer cells. nih.gov The synthesis of these complex molecules often involves multiple steps where the pyridine and amine functionalities are sequentially modified to build the final architecture. researchgate.net
The general synthetic utility of pyridine-containing building blocks is well-established. They are used to create a variety of biologically active molecules, as illustrated in the table below.
| Bioactive Molecule Class | Pyridine Precursor Example | Therapeutic Area |
| Pyrido[4,3-d]pyrimidines | 5-Acyl-4-(β-azidoalkyl)-1,2,3,4-tetrahydropyrimidin-2-ones | Autotaxin inhibitors |
| Imidazo[1,2-a]pyridine (B132010) derivatives | 2-Amino-pyridines | PI3K/mTOR inhibitors |
| Pyrido[2,3-d]pyrimidines | 2-Amino-3-cyanopyridines | Anticancer |
| Nitropyridine hybrids | 2-Amino-5-nitropyridine | Anticoagulant |
While specific examples for 4-pyridin-2-ylbutan-1-amine are not extensively documented in the synthesis of approved drugs, its structural motifs are present in many developmental candidates. The flexible butyl chain connecting the pyridine ring and the amine group allows for conformational adaptability, which can be advantageous for binding to protein targets.
Precursors for Advanced Materials
The field of materials science is increasingly looking towards organic and metal-organic structures to create materials with novel electronic, optical, and porous properties. The bifunctional nature of 4-pyridin-2-ylbutan-1-amine makes it a promising candidate for the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs).
The pyridine nitrogen can coordinate to a metal center, while the amine group can be used to link to other organic components or to functionalize the resulting material. Amine-functionalized MOFs are of particular interest for applications such as carbon dioxide capture, due to the affinity of the basic amine groups for CO2. mdpi.com Furthermore, pyridine-based linkers have been used to construct MOFs with interesting properties like luminescence and catalytic activity. nih.gov For example, an iron-based MOF constructed from a pyridyl-terpyridine ligand has been shown to be an effective catalyst for hydroboration reactions. researchgate.net
The table below showcases examples of pyridine-containing ligands used in the synthesis of advanced materials.
| Ligand Type | Material Type | Potential Application |
| Pyridyl-terpyridine | Metal-Organic Framework (MOF) | Catalysis |
| Pyridine-tricarboxylate | Coordination Polymer | Heterogeneous Catalysis |
| Pyridylbenzoate | Metal-Organic Framework (MOF) | Gas Sorption, Sensing |
Given these precedents, 4-pyridin-2-ylbutan-1-amine could be explored as a linker in the synthesis of novel MOFs. The amine group could either be a site for post-synthetic modification or directly participate in the framework construction, potentially leading to materials with tailored properties for catalysis or gas separation.
Exploration in Chemical Biology Research
Chemical biology seeks to understand and manipulate biological systems using chemical tools. The unique properties of 4-pyridin-2-ylbutan-1-amine and its derivatives make them attractive for the development of such tools.
Development of Molecular Probes
Molecular probes are essential for visualizing and studying biological processes in real-time. Fluorescent probes and positron emission tomography (PET) tracers are two major classes of such tools. The pyridine scaffold is a component of many fluorescent dyes and PET ligands. okayama-u.ac.jpnih.gov
The primary amine of 4-pyridin-2-ylbutan-1-amine provides a convenient point of attachment for fluorophores. By conjugating a fluorescent dye to the amine, it is possible to create probes that can be targeted to specific cellular locations or biomolecules. Furthermore, the development of PET probes often involves the incorporation of a radionuclide, such as carbon-11 (B1219553), into the molecule. The synthesis of a carbon-11 labeled imidazo[1,2-a]pyridine derivative has been reported for imaging the PI3K/mTOR pathway in cancer. okayama-u.ac.jp This suggests that derivatives of 4-pyridin-2-ylbutan-1-amine could be similarly radiolabeled to create novel PET tracers.
The following table summarizes some examples of pyridine-based molecular probes.
| Probe Type | Pyridine Scaffold | Application |
| PET Tracer | Imidazo[1,2-a]pyridine | Cancer Imaging (PI3K/mTOR) |
| Fluorescent Probe | Aminopyridine | Biological Labeling |
| Peptide-based Probe | Various | Targeted Molecular Imaging |
The exploration of 4-pyridin-2-ylbutan-1-amine derivatives in this area could lead to the development of novel imaging agents for the diagnosis and study of various diseases.
Tools for Studying Biological Interactions
Understanding how molecules interact within a biological system is fundamental to drug discovery and chemical biology. The amine group of 4-pyridin-2-ylbutan-1-amine can be used to attach it to other biomolecules, such as peptides or proteins, through a process called bioconjugation. acs.org
For example, by conjugating this molecule to a peptide that is known to bind to a specific receptor, researchers can create a tool to study the peptide-receptor interaction. The pyridine moiety could introduce new binding interactions or serve as a spectroscopic handle to monitor the binding event. This approach has been widely used in the development of peptide-based probes for targeted molecular imaging. acs.org
The versatility of the amine group for bioconjugation opens up numerous possibilities for using 4-pyridin-2-ylbutan-1-amine derivatives to probe biological systems. These tools could be used to identify new drug targets, validate existing ones, or to better understand the complex networks of interactions that govern cellular function.
Catalysis and Ligand Design Applications
The pyridine nitrogen and the primary amine nitrogen of 4-pyridin-2-ylbutan-1-amine can act as a bidentate N,N'-ligand, capable of coordinating to a wide range of transition metals. The resulting metal complexes have the potential to be active catalysts for a variety of organic transformations.
The field of homogeneous catalysis heavily relies on the design of ligands that can control the reactivity and selectivity of a metal center. Pyridyl-amine and related pyridyl-phosphine ligands have been successfully employed in various catalytic reactions, including hydration of nitriles and hydrodecoupling reactions. nih.govnih.gov The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring or the amine group, allowing for the optimization of the catalyst's performance. kuleuven.be
The table below lists some examples of pyridyl-based ligands and their applications in catalysis.
| Ligand Type | Metal | Catalytic Reaction |
| Pyridyl-phosphine | Ruthenium | Hydration of nitriles |
| Pyridyl-amine | Rhodium | Dehydrocoupling of amine-boranes |
| Pyridyl-terpyridine | Iron | Hydroboration of alkynes |
The potential of 4-pyridin-2-ylbutan-1-amine as a ligand in homogeneous catalysis is an exciting area for future research. The synthesis and characterization of its metal complexes, followed by their evaluation in various catalytic reactions, could lead to the discovery of new and efficient catalytic systems.
Supramolecular Chemistry and Self-Assembly Studies
The unique molecular architecture of 4-pyridin-2-ylbutan-1-amine and its derivatives, featuring a terminal primary amine and a pyridyl nitrogen atom connected by a flexible butyl chain, presents significant potential for applications in supramolecular chemistry and self-assembly. These functional groups are capable of participating in a variety of non-covalent interactions, which are the fundamental driving forces for the spontaneous organization of molecules into well-defined, higher-order structures. The formation of the hydrochloride salt, in particular, introduces strong hydrogen bond donors and acceptors, further enhancing its capacity for creating intricate supramolecular assemblies.
The primary mechanisms governing the self-assembly of derivatives of 4-pyridin-2-ylbutan-1-amine;hydrochloride are hydrogen bonding, metal coordination, and π-π stacking interactions. The protonated aminium group (–NH₃⁺) and the pyridinium (B92312) cation are excellent hydrogen bond donors, while the chloride anion (Cl⁻) and unprotonated pyridine nitrogen atoms are effective hydrogen bond acceptors. This combination can lead to the formation of robust, charge-assisted hydrogen bonds. In the solid state, these interactions can direct the formation of one-, two-, or three-dimensional networks. For instance, studies on similar pyridinium hydrochloride salts have demonstrated the formation of inversion dimers and extended chains through N-H···Cl and N-H···O hydrogen bonds. nih.gov The flexible butyl linker allows for conformational adaptability, enabling the molecule to arrange in various spatial orientations to maximize these favorable interactions.
The potential for derivatives of this compound in supramolecular chemistry is vast, with possible applications in areas such as crystal engineering, the design of functional materials, and the development of responsive systems. The ability to form gels, liquid crystals, and other soft materials through the controlled self-assembly of these molecules in solution is also an area of active research for analogous compounds. elsevierpure.com The specific nature of the self-assembled structures will depend on factors such as the solvent, temperature, concentration, and the presence of co-formers or metal ions.
| Interaction Type | Participating Groups | Resulting Supramolecular Structure | Reference Example |
| Hydrogen Bonding | Aminium (–NH₃⁺), Pyridinium (N⁺-H), Chloride (Cl⁻), Pyridyl Nitrogen (N) | 1D chains, 2D layers, 3D networks | Formation of inversion dimers and layered structures in hydrochloride salts. nih.gov |
| Metal Coordination | Pyridyl Nitrogen (N) with Metal Ions (e.g., Cu²⁺, Zn²⁺, Co²⁺) | Coordination Polymers, Metal-Organic Frameworks (MOFs) | Assembly of Co-based MOFs from amine-functionalized pyridinecarboxylate ligands. researchgate.net |
| π-π Stacking | Pyridine Rings | Stacked columnar or layered assemblies | π-stacking in pairs of arylamine molecules in co-crystals. rsc.org |
Future Research Directions and Challenges
Development of Sustainable and Green Synthetic Routes
The chemical industry is increasingly focused on developing synthetic methods that are environmentally benign, a principle known as green chemistry. chemistryjournals.net For pyridine (B92270) derivatives like 4-Pyridin-2-ylbutan-1-amine;hydrochloride, future research will likely focus on moving away from traditional synthetic pathways that may involve hazardous reagents and generate significant waste. rsc.org
Key areas for development in the green synthesis of this compound include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govrasayanjournal.co.in Exploring microwave-assisted routes for the synthesis of this compound could lead to more efficient and sustainable production.
Use of Green Catalysts: Research into heterogeneous and recyclable catalysts can minimize waste and allow for easier product purification. rasayanjournal.co.in For instance, developing solid acid catalysts or biocatalysts for the key synthetic steps could be a significant advancement.
Solvent-Free or Green Solvent Reactions: Traditional organic solvents are often volatile and toxic. chemistryjournals.net Future synthetic strategies should explore the use of safer alternatives like water, ionic liquids, or even solvent-free conditions, which can lead to cleaner reactions and simpler work-up procedures. rasayanjournal.co.innih.gov
Catalytic C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. rsc.orgresearchgate.net Developing methods for the direct C-H functionalization of the pyridine ring or the butylamine (B146782) chain would represent a more atom-economical approach to synthesizing this compound and its derivatives. nih.gov
A promising avenue for sustainable production of pyridines involves the thermo-catalytic conversion of renewable resources like glycerol (B35011) with ammonia (B1221849) over zeolite catalysts. rsc.org Adapting such methodologies for the specific synthesis of 4-Pyridin-2-ylbutan-1-amine could be a long-term research goal.
Advanced Computational Prediction of Compound Properties and Interactions
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work and accelerating research. For this compound, advanced computational methods can provide deep insights into its structure, reactivity, and potential interactions with biological targets or materials.
Future computational research directions include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or other properties. chemrevlett.comnih.gov Developing QSAR models for a series of related pyridine derivatives could help in predicting the potential applications of this compound and in designing new analogues with enhanced properties. chemrevlett.comresearchgate.net
Density Functional Theory (DFT) Studies: DFT calculations can be used to determine the optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gap), and spectroscopic characteristics of the compound. researchgate.netresearchgate.net Such studies can elucidate its reactivity, stability, and potential for use in electronic materials.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound over time, providing insights into its conformational flexibility and its interactions with solvents or biological macromolecules like proteins. tandfonline.comnih.govmdpi.com This is particularly valuable for understanding its potential as a ligand or in drug design.
The following table summarizes some predicted physicochemical properties for the free base form, 4-(Pyridin-2-yl)butan-1-amine (B1317661), which can be further refined and expanded upon using advanced computational models.
| Property | Predicted Value | Source |
| Molecular Weight | 150.22 g/mol | lookchem.com |
| XLogP3 | 0.9 | lookchem.com |
| Hydrogen Bond Donor Count | 1 | lookchem.com |
| Hydrogen Bond Acceptor Count | 2 | lookchem.com |
| Rotatable Bond Count | 4 | lookchem.com |
| Boiling Point | 257.636 °C at 760 mmHg | lookchem.com |
| Density | 0.987 g/cm³ | lookchem.com |
Expansion of Derivatization Chemistry for Enhanced Functionality
Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a cornerstone of chemical research. For this compound, both the primary amine and the pyridine ring are amenable to a wide range of chemical transformations. Expanding its derivatization chemistry is crucial for creating a library of related compounds with tailored functionalities. nih.gov
Future research in this area should focus on:
N-Acylation and N-Alkylation: The primary amine group can be readily acylated with acid chlorides or anhydrides to form amides, or alkylated to form secondary and tertiary amines. youtube.comresearchgate.net These reactions allow for the introduction of a vast array of functional groups, which can modulate the compound's physicochemical properties, such as solubility and lipophilicity.
Functionalization of the Pyridine Ring: The pyridine ring can undergo various substitution reactions. While direct functionalization can be challenging, modern methods like directed C-H activation can enable the introduction of substituents at specific positions on the ring. researchgate.net
Schiff Base Formation: The primary amine can react with aldehydes and ketones to form Schiff bases, which are versatile intermediates for the synthesis of more complex heterocyclic systems.
Multi-functional Derivatization: Advanced derivatization strategies can be employed to tag multiple functional groups in a single analytical run, which can be particularly useful in metabolomics and other analytical applications. rsc.org
The ability to create a diverse set of derivatives is essential for exploring the full potential of the 4-Pyridin-2-ylbutan-1-amine scaffold in various applications.
Interdisciplinary Research Opportunities
The unique structural features of this compound, combining a basic amine and a heteroaromatic pyridine ring, open up numerous opportunities for interdisciplinary research.
Potential areas for future collaboration include:
Medicinal Chemistry: Pyridine and its derivatives are common scaffolds in many approved drugs. rsc.org This compound could serve as a building block for the synthesis of novel therapeutic agents. Its structure suggests potential for interaction with various biological targets, and it could be investigated for a range of activities. smolecule.com
Materials Science: Pyridine-containing compounds are used in the development of functional materials, including polymers, dyes, and electronic materials. mdpi.com The amine group provides a reactive handle for polymerization or for grafting the molecule onto surfaces, potentially leading to new materials with interesting optical or electronic properties.
Coordination Chemistry: The nitrogen atom of the pyridine ring and the primary amine can both act as ligands, coordinating to metal ions to form metal complexes. These complexes could have applications in catalysis, sensing, or as novel therapeutic agents.
Agrochemicals: Many pesticides and herbicides contain a pyridine core. mdpi.com Derivatives of 4-Pyridin-2-ylbutan-1-amine could be synthesized and screened for potential use in agriculture.
By fostering collaborations between chemists, biologists, materials scientists, and pharmacologists, the full scientific potential of this compound can be explored and realized.
Q & A
Q. What are the optimized synthetic routes for 4-Pyridin-2-ylbutan-1-amine hydrochloride, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis of amine hydrochlorides like 4-Pyridin-2-ylbutan-1-amine hydrochloride typically involves nucleophilic substitution or Mannich reactions. For example:
- Mannich Reaction: React pyridine derivatives with formaldehyde and amines under acidic conditions. Control parameters include pH (optimize between 3–5 using HCl), temperature (40–60°C), and stoichiometric ratios (e.g., 1:1.2:1 for amine:aldehyde:ketone) .
- Amine Hydrochloride Formation: Neutralize the free amine with HCl in anhydrous ethanol, followed by recrystallization from ethanol/ether mixtures to enhance purity .
Table 1: Example Reaction Conditions and Yields (Hypothetical Data Based on Analogues)
| Reaction Type | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Mannich Reaction | 50 | Ethanol | HCl | 87–92 |
| Nucleophilic Substitution | 80 | DMF | K₂CO₃ | 78–85 |
Key Considerations: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity to isolate intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing 4-Pyridin-2-ylbutan-1-amine hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm proton environments (e.g., pyridyl protons at δ 8.2–8.5 ppm, alkyl chain protons at δ 1.5–2.7 ppm) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 185.1 for C₉H₁₃N₂Cl).
- X-ray Crystallography: Resolve crystal structure using monoclinic space groups (e.g., P2₁/c) to confirm hydrochloride salt formation and hydrogen bonding patterns .
Table 2: Example Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.2 Å, b=12.1 Å, c=10.5 Å |
| Hydrogen Bonds | N–H···Cl (2.8–3.1 Å) |
Q. How do environmental factors (pH, temperature) influence the stability of 4-Pyridin-2-ylbutan-1-amine hydrochloride?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies in buffers (pH 1–12). The compound is stable in acidic conditions (pH 3–6) but hydrolyzes at pH >10 due to deprotonation of the amine .
- Thermal Stability: Use TGA/DSC to determine decomposition temperature (expected >200°C). Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the biological activity of 4-Pyridin-2-ylbutan-1-amine hydrochloride across different assays?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, incubation times). Validate using:
- Dose-Response Consistency: Test across multiple concentrations (e.g., 1 nM–100 µM) in parallel assays (e.g., enzyme inhibition vs. cell viability) .
- Control for Off-Target Effects: Use knockout cell lines or competitive binding assays with structural analogues .
Example Workflow:
Replicate assays under standardized conditions (pH 7.4, 37°C).
Cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. fluorogenic substrates for enzymatic activity).
Q. What computational and experimental approaches are suitable for studying structure-activity relationships (SAR) of 4-Pyridin-2-ylbutan-1-amine hydrochloride derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs or kinases). Focus on pyridyl nitrogen and alkyl chain positioning .
- Synthetic Modifications: Introduce substituents (e.g., methyl, halogen) at the pyridine or alkyl chain. Test bioactivity via IC₅₀ assays .
Table 3: Hypothetical SAR Data for Derivatives
| Derivative | R-Group | IC₅₀ (µM) |
|---|---|---|
| 4-Pyridin-2-ylbutan-1-amine | H | 12.3 |
| 4-(4-Methylpyridin-2-yl)butan-1-amine | CH₃ | 8.7 |
Q. What methodological strategies ensure accurate quantification of 4-Pyridin-2-ylbutan-1-amine hydrochloride in complex matrices?
Methodological Answer:
Q. How can researchers address discrepancies in stability data reported for 4-Pyridin-2-ylbutan-1-amine hydrochloride under varying storage conditions?
Methodological Answer:
- Controlled Stability Studies: Store samples under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 3–6 months. Monitor degradation via HPLC and NMR .
- Identify Degradants: Use LC-MS to characterize oxidation byproducts (e.g., N-oxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
